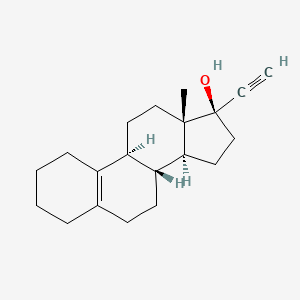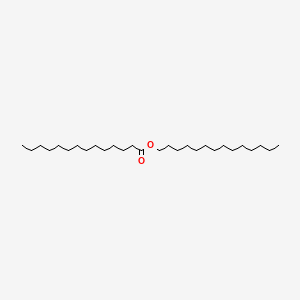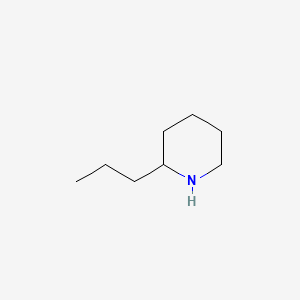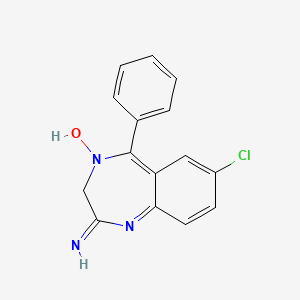
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, also known as N-3-cl-4-hmpa, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2-methyl-3-chloro-4-hydroxyphenyl)anthranilic acid is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, a metabolite of Tolfenamic acid, has been the subject of various studies focusing on its metabolism and pharmacokinetics. Research demonstrates that this compound is formed as a metabolite in vivo after the administration of Tolfenamic acid, indicating its significance in drug metabolism and pharmacokinetics. For instance, studies have utilized advanced techniques like 800 MHz HPLC−NMR spectroscopy to analyze urine samples and identify metabolites of Tolfenamic acid, including N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid (Sidelmann et al., 1997). Additionally, other investigations have focused on analyzing serum and urine samples to detect and structurally characterize the metabolites of Tolfenamic acid, again identifying N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid as a key metabolite (Pedersen et al., 1981).
Chemical Synthesis and Reactivity
The compound has also been explored in the context of chemical synthesis and reactivity. Research in this area includes the development of new chemical reactions and the synthesis of novel compounds. For example, studies on the palladium-catalyzed N-allylation of anthranilic acids, including compounds structurally related to N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, provide insights into novel synthetic pathways and chemical reactivity (Hikawa & Yokoyama, 2011).
Biological and Pharmacological Properties
Furthermore, research into the biological and pharmacological properties of N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid and related compounds has been conducted. This includes studies on their anti-inflammatory, analgesic, and antiviral properties, offering potential therapeutic applications. Investigations into new halogenated series of quinoline derivatives, for instance, have shown that some derivatives exhibit significant analgesic and antiinflammatory activities, highlighting the therapeutic potential of these compounds (Savini et al., 1990).
Propriétés
Numéro CAS |
77605-73-3 |
|---|---|
Nom du produit |
N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid |
Formule moléculaire |
C14H12ClNO3 |
Poids moléculaire |
277.7 g/mol |
Nom IUPAC |
2-(3-chloro-4-hydroxy-2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-8-10(6-7-12(17)13(8)15)16-11-5-3-2-4-9(11)14(18)19/h2-7,16-17H,1H3,(H,18,19) |
Clé InChI |
VRNDVGVAHVCCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
Autres numéros CAS |
77605-73-3 |
Synonymes |
N-(3-chloro-4-hydroxy-2-methylphenyl)anthranilic acid N-3-Cl-4-HMPA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)
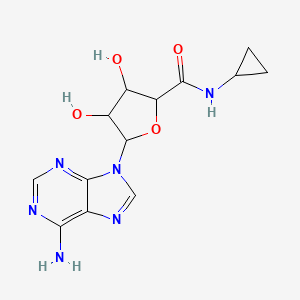
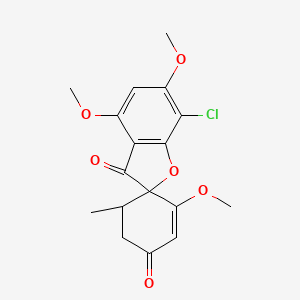
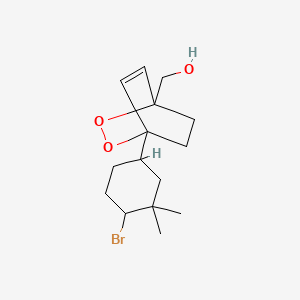
![3,5-Dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1200527.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)
